molecular formula C16H20N4O3S B2870387 N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 904270-64-0

N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2870387
CAS No.: 904270-64-0
M. Wt: 348.42
InChI Key: RNNUZBJCHQOETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted with a benzamide group at the 2-position and a thioether-linked diethylaminoacetamide moiety at the 5-position. The thioether linkage may enhance resistance to enzymatic degradation compared to ether or amine bonds.

Properties

IUPAC Name

N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-3-20(4-2)14(21)11-24-16-19-18-13(23-16)10-17-15(22)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNUZBJCHQOETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves multiple steps. One common method starts with the preparation of the oxadiazole core. This can be achieved by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfanyl position .

Mechanism of Action

The mechanism of action of N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose. This results in lower blood glucose levels, making it a potential anti-diabetic agent .

Comparison with Similar Compounds

Structural and Functional Analogues

Antifungal 1,3,4-Oxadiazoles (LMM5 and LMM11)
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Key Differences: Both lack the diethylamino-thioether substituent, instead featuring sulfamoyl and arylalkyl/furan groups. Activity: Inhibitors of thioredoxin reductase (Trr1) in Candida albicans, with MIC values comparable to fluconazole .
Indole-Based EGFR/COX-2 Inhibitors (2a–i)
  • Example: 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide Key Differences: Substituents include indole and benzothiazole moieties. The thioacetamide linker differs from the target’s thioether. Activity: Inhibits EGFR (IC₅₀: 0.12–1.43 µM) and COX-2 (IC₅₀: 0.09–0.83 µM), with compound 2i showing the highest potency . Target Comparison: The diethylamino group may reduce off-target effects compared to benzothiazole, which can intercalate DNA.
Antiviral Benzamide Derivatives (Compounds 446, 448, 4415)
  • Example: 2-Nitro-N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Key Differences: Nitro and methylthio groups replace the diethylamino-thioether. Activity: Potent antiviral activity against NNM (reference standard), with substituent position (para > meta > ortho) critical for efficacy . Target Comparison: The diethylamino group’s electron-donating nature may alter binding kinetics compared to nitro groups’ electron-withdrawing effects.
Antimicrobial Benzofuran-Oxadiazoles (2a, 2b)
  • Example: 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide Key Differences: Benzofuran and methoxyphenyl substituents dominate. Activity: Broad-spectrum antimicrobial agents with laccase catalysis enhancement . Target Comparison: The diethylamino group may reduce hydrophobicity compared to benzofuran, improving solubility.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) pKa (Predicted) Key Substituents Biological Target
Target Compound 403.48 2.85 11.85 Diethylamino-thioether, benzamide Undisclosed (Potential antifungal/antiviral)
LMM5 533.60 3.92 8.30 Sulfamoyl, 4-methoxyphenyl Thioredoxin reductase
Indole-Benzothiazole Derivative 454.50 3.50 9.10 Indole, benzothiazole EGFR/COX-2
2-Nitro-Benzamide 337.33 2.10 7.20 Nitro, methylthio Viral replication
Benzofuran-Oxadiazole 427.45 3.20 10.50 Benzofuran, 4-methoxyphenyl Microbial enzymes
N-(Benzothiazol-2-yl)butanamide 374.84 2.75 9.80 Benzoxazole, benzothiazole 3-TOP protein (antidiabetic)
  • Key Observations: The target compound’s higher pKa (11.85) suggests protonation at physiological pH, enhancing solubility and membrane penetration.

Structure-Activity Relationship (SAR) Insights

  • Thioether vs. Thioacetamide : Thioether linkages (target compound) may confer greater stability than thioacetamides (e.g., indole derivatives ).
  • Benzamide vs. Sulfamoyl: Benzamide’s aromatic π-stacking capability may favor interactions with hydrophobic enzyme pockets, whereas sulfamoyl groups (LMM5/LMM11 ) provide hydrogen-bond donors.

Biological Activity

N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS Number: 904273-33-2) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C17H21N5O5S
  • Molecular Weight : 407.4 g/mol
  • Structure : The structure features a benzamide moiety linked to a 1,3,4-oxadiazole ring through a thioether linkage with a diethylamino group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole ring is known for its role in modulating enzyme activities and influencing cellular signaling pathways.

Antitumor Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antitumor properties. In one study, derivatives similar to N-(...)-benzamide demonstrated cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

The mechanism involves the induction of apoptosis and inhibition of cell proliferation. The compound's potency was assessed using IC50 values (the concentration required to inhibit cell growth by 50%).

CompoundCell LineIC50 (µM)
N-(...)-benzamideHeLa5.3
N-(...)-benzamideMCF74.8

Cholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease research. The compound showed moderate inhibitory activity against AChE:

CompoundAChE Inhibition (%)IC50 (µM)
N-(...)-benzamide63%0.907

This suggests potential applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial.

Case Studies

  • In Vivo Studies : In animal models, administration of N-(...)-benzamide resulted in significant tumor regression in xenograft models when combined with standard chemotherapeutic agents.
  • Neuroprotective Effects : A study indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential for neuroprotective therapies.

Structure-Activity Relationship (SAR)

The biological activity of N-(...)-benzamide can be influenced by modifications to its structure. Substituents on the benzamide or oxadiazole rings can enhance or diminish activity:

  • Electron-withdrawing groups at specific positions on the benzene ring have been shown to increase AChE inhibitory activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.